![molecular formula C14H9ClN2S B2772344 2-[(4-Chlorophenyl)sulfanyl]quinoxaline CAS No. 42713-64-4](/img/structure/B2772344.png)
2-[(4-Chlorophenyl)sulfanyl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorophenyl)sulfanyl]quinoxaline is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a 4-chlorophenyl group attached to a sulfur atom, which is then connected to the quinoxaline core. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Introduction of the 4-Chlorophenylsulfanyl Group: The 4-chlorophenylsulfanyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride, catalytic hydrogenation
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
作用机制
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]quinoxaline is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, quinoxaline derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .
相似化合物的比较
Similar Compounds
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Cinnoline: A benzopyrazine derivative with potential therapeutic applications.
Phthalazine: A heterocyclic compound with a structure similar to quinoxaline.
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]quinoxaline is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications .
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGNPFHFOYOEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
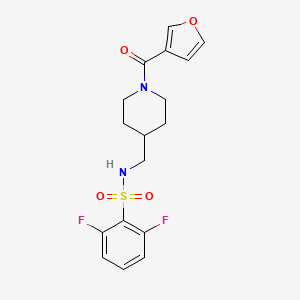
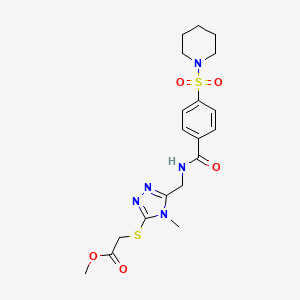
![2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2772266.png)
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2772268.png)
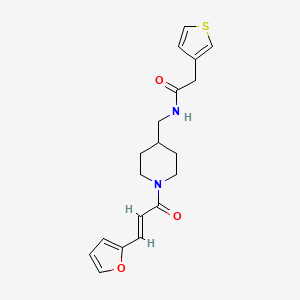
![1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B2772272.png)
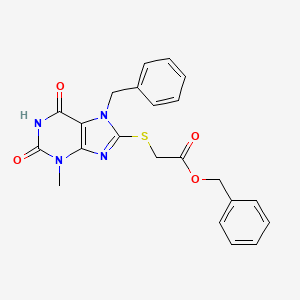
![4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2772275.png)
![6-ethoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2772276.png)
![1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2772277.png)

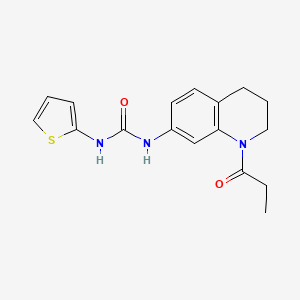
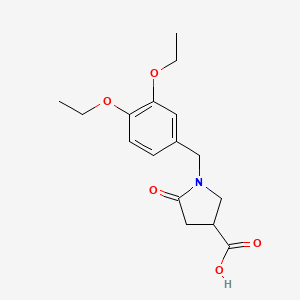
![1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2772284.png)
